4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid
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Overview
Description
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is a complex organic compound known for its unique structural features and diverse applications. It is characterized by the presence of multiple functional groups, including hydroxyl, sulfonic acid, and hydrazone moieties, which contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid typically involves the condensation of 8-hydroxy-1-oxo-3,6-disulfonaphthalene-2(1H)-ylidene with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The process may involve multiple steps, including purification and isolation of intermediates to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound. The use of advanced reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted sulfonic acid derivatives. These products have distinct properties and applications in various fields .
Scientific Research Applications
4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form strong interactions with active sites, leading to inhibition or activation of specific biochemical pathways. The hydrazone linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2-ylidene)hydrazinyl]cyclohexa-2,4-dien-1-ylidene-oxoarsenic
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
Uniqueness
Compared to similar compounds, 4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid stands out due to its multiple functional groups, which confer a higher degree of reactivity and versatility. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
627862-90-2 |
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Molecular Formula |
C17H12N2O13S3 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
4-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-sulfobenzoic acid |
InChI |
InChI=1S/C17H12N2O13S3/c20-11-6-9(33(24,25)26)3-8-5-13(35(30,31)32)15(16(21)14(8)11)19-18-10-2-1-7(17(22)23)4-12(10)34(27,28)29/h1-6,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
OAAKOSWLKAQXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
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